molecular formula C19H19N3O5S B15030685 ethyl 2-[[2-methyl-5-(4-oxo-3H-phthalazin-1-yl)phenyl]sulfonylamino]acetate

ethyl 2-[[2-methyl-5-(4-oxo-3H-phthalazin-1-yl)phenyl]sulfonylamino]acetate

Cat. No.: B15030685
M. Wt: 401.4 g/mol
InChI Key: LDNHPKZGVPFPFH-UHFFFAOYSA-N
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Description

ETHYL 2-[2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE is a complex organic compound with a unique structure that includes a phthalazinone moiety

Preparation Methods

The synthesis of ETHYL 2-[2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE involves multiple steps. One common method starts with the reaction of 2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

ETHYL 2-[2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The phthalazinone moiety is known to interact with various biological pathways, potentially leading to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

ETHYL 2-[2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE can be compared with similar compounds such as:

The uniqueness of ETHYL 2-[2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

ethyl 2-[[2-methyl-5-(4-oxo-3H-phthalazin-1-yl)phenyl]sulfonylamino]acetate

InChI

InChI=1S/C19H19N3O5S/c1-3-27-17(23)11-20-28(25,26)16-10-13(9-8-12(16)2)18-14-6-4-5-7-15(14)19(24)22-21-18/h4-10,20H,3,11H2,1-2H3,(H,22,24)

InChI Key

LDNHPKZGVPFPFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=O)C3=CC=CC=C32)C

Origin of Product

United States

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